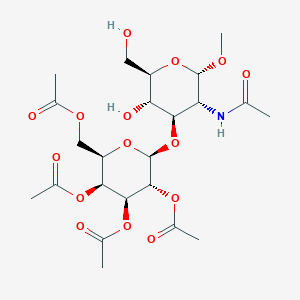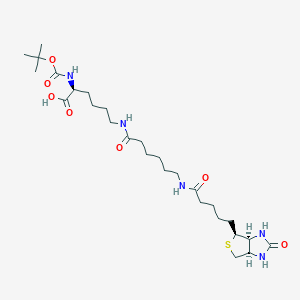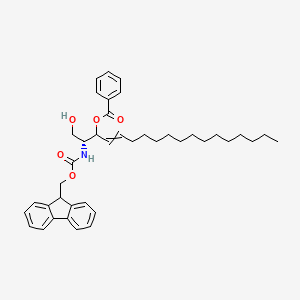
3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester is a complex organic compound widely used in biochemical research. This compound is known for its role in biotinylation, a process that attaches biotin to proteins and other macromolecules, facilitating their detection and purification.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester involves multiple steps. Typically, the process begins with the preparation of biotinylated caproic acid, which is then reacted with 4-hydroxyphenylpropionic acid. The final step involves the esterification of the carboxylic acid group with N-hydroxysuccinimide under dehydrating conditions, often using dicyclohexylcarbodiimide (DCC) as a coupling agent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems. The reaction conditions are carefully controlled to ensure consistency and quality of the final product .
化学反应分析
Types of Reactions: 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester primarily undergoes substitution reactions. The ester group is reactive towards nucleophiles, making it suitable for conjugation with amines and other nucleophilic groups on biomolecules .
Common Reagents and Conditions: Common reagents used in reactions with this compound include primary amines, which react with the N-hydroxysuccinimide ester to form stable amide bonds. The reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature .
Major Products: The major products formed from these reactions are biotinylated biomolecules, which can be used in various biochemical assays and purification processes .
科学研究应用
3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the biotinylation of proteins, peptides, and other biomolecules. This modification allows for the easy detection and purification of these molecules using streptavidin-based methods .
In medicine, biotinylated compounds are used in diagnostic assays and imaging techniques. They are also employed in the development of targeted drug delivery systems, where biotinylation enhances the specificity and efficacy of therapeutic agents .
作用机制
The mechanism of action of 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester involves the formation of a stable amide bond between the ester group and nucleophilic groups on target biomolecules. This reaction is facilitated by the high reactivity of the N-hydroxysuccinimide ester, which acts as a leaving group during the nucleophilic substitution reaction .
相似化合物的比较
Similar Compounds:
- 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid
- N-Hydroxysuccinimide Ester
- Biotinylated caproic acid derivatives
Uniqueness: What sets 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester apart from similar compounds is its dual functionality. It combines the biotinylation capability of biotinylated caproic acid with the high reactivity of N-hydroxysuccinimide ester, making it a versatile tool for bioconjugation applications .
属性
IUPAC Name |
[4-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]phenyl] 6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O8S/c33-22(7-4-3-6-21-27-20(17-41-21)30-28(38)31-27)29-15-5-1-2-8-25(36)39-19-11-9-18(10-12-19)16-26(37)40-32-23(34)13-14-24(32)35/h9-12,20-21,27H,1-8,13-17H2,(H,29,33)(H2,30,31,38)/t20?,21-,27?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQZGRUKPCANAL-NOSKCJGJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CC2=CC=C(C=C2)OC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CC2=CC=C(C=C2)OC(=O)CCCCCNC(=O)CCCC[C@H]3C4C(CS3)NC(=O)N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4R)-4-[(5S,7R,10S,12S,13R,14S)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentoxy]-4-oxobutanoic acid](/img/structure/B1139746.png)







